2-Hydroxy-3-methylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methylpiperazin-2-ol |
InChI |
InChI=1S/C5H12N2O/c1-4-5(8)7-3-2-6-4/h4-8H,2-3H2,1H3 |
InChI Key |
FNGAUJNKLWWAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCN1)O |
Origin of Product |
United States |
The Enduring Significance of the Piperazine Scaffold
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a privileged status in the realm of medicinal and process chemistry. thieme-connect.comnih.govbohrium.com Its unique structural features, including its flexible conformation and the presence of two basic nitrogen atoms, make it an exceptionally versatile building block for the synthesis of a diverse array of compounds. nih.govbohrium.com The ability of the piperazine moiety to be readily modified at its nitrogen positions allows for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for various applications. tandfonline.com This adaptability has led to the incorporation of the piperazine scaffold into a wide range of molecules with diverse biological activities. thieme-connect.combenthamdirect.com
The inherent properties of the piperazine ring, such as its capacity to form hydrogen bonds and its relative metabolic stability, have further cemented its importance in drug discovery and materials science. bohrium.com Researchers have extensively utilized this scaffold to construct complex molecules with specific therapeutic or functional profiles. nih.govbenthamdirect.com
The Influence of Hydroxylation and Alkylation
The introduction of hydroxyl (-OH) and alkyl (e.g., -CH3) groups onto the piperazine (B1678402) backbone, as seen in 2-Hydroxy-3-methylpiperazine, significantly enhances its chemical diversity and potential applications. Hydroxylation, the addition of a hydroxyl group, can introduce a new site for hydrogen bonding, potentially improving a molecule's solubility and its ability to interact with biological targets. acs.orgacs.org The position of the hydroxyl group can also influence the stereochemistry of the molecule, leading to the formation of different isomers with distinct biological activities.
Alkylation, the addition of an alkyl group, can impact the molecule's lipophilicity, steric bulk, and metabolic stability. The methyl group in this compound, for instance, can affect how the molecule binds to a target and may protect it from rapid metabolism in a biological system. The interplay between these functional groups creates a unique chemical entity with a specific set of properties that are of considerable interest to researchers. The synthesis of such substituted piperazines often involves multi-step reaction sequences to achieve the desired regiochemistry and stereochemistry. chemicalbook.comgoogle.com
Research Applications of 2 Hydroxy 3 Methylpiperazine
Stereoselective Synthesis Strategies
Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. Strategies are broadly categorized into asymmetric approaches utilizing existing chirality, enantioselective catalysis to create new stereocenters, and diastereoselective methods to control relative stereochemistry.
Asymmetric synthesis leverages the use of a chiral starting material or a chiral auxiliary to induce stereoselectivity. One established approach involves the diastereoselective alkylation of piperazine-2,5-dione derivatives, which can be prepared from amino acids. For instance, the alkylation of (3S)- or (3R)-3-methylpiperazine-2,5-dione serves as a convenient method for preparing precursors to chiral alanines and can be adapted for more complex structures. acs.org
Another powerful strategy begins with readily available chiral pool materials like amino acids. For example, L-serine can be N-tosylated and subsequently converted into an N-tosylaziridine, a versatile intermediate for piperazine synthesis. arkat-usa.org Similarly, (R)-(-)-phenylglycinol has been employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov This method involves condensation with N-Boc glycine, reduction, protection, cyclization, and a crucial diastereoselective methylation step that achieves a diastereomeric excess (de) of over 90%. nih.gov Subsequent reduction of the oxopiperazine and removal of the auxiliary would yield the desired piperazine. A similar route starting with D-alanine has been used to prepare chiral 2-methylpiperazine (B152721) derivatives. google.com
The use of sulfinylimines, such as Ellman's auxiliary, provides another route. The diastereoselective nucleophilic addition of reagents to homochiral α-amino sulfinylimines derived from (R)-phenylglycinol has been reported for the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov This strategy could be conceptually applied to the synthesis of this compound by selecting appropriate starting materials and nucleophiles.
Enantioselective catalysis offers an efficient way to generate chiral piperazine scaffolds without relying on stoichiometric chiral reagents. Palladium-catalyzed reactions have been particularly prominent in this area. A notable development is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are direct precursors to the corresponding piperazines upon reduction. nih.govcaltech.edu The use of palladium catalysts with chiral phosphine-oxazoline (PHOX) ligands is critical for achieving high enantioselectivity. nih.govcaltech.edu
| Catalyst System | Substrate Type | Product | Yield | Enantioselectivity (ee) | Reference |
| Pd₂(pmdba)₃ / (S)-(CF₃)₃-tBuPHOX | N-protected piperazin-2-ones | α-secondary & α-tertiary piperazin-2-ones | Good to Excellent | Good to Excellent | nih.gov, caltech.edu |
| Palladium / Tri-tert-butylphosphine | Aryl halides and piperazine | N-arylpiperazines | Not specified | Not applicable | mdpi.com |
| 5%-Pd/C | Dioximes | Boc-protected piperazines | Good | Not applicable (forms racemate) | mdpi.com, researchgate.net |
Table 1: Overview of Catalytic Systems in Piperazine Synthesis.
Another catalytic approach involves the reductive cyclization of dioximes. mdpi.comresearchgate.net This method builds the piperazine ring from a primary amino group through a sequential double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization. While this specific reported method using a Pd/C catalyst leads to racemic products, it establishes a foundational ring-closing strategy that could potentially be rendered enantioselective with chiral catalysts. mdpi.comresearchgate.net
Once a piperazine ring is formed, or during its formation, controlling the relative stereochemistry of multiple substituents is crucial. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been developed for synthesizing 2,6-disubstituted piperazines. organic-chemistry.orgrsc.org This reaction proceeds with excellent diastereoselectivity, favoring the trans-isomer, with the stereochemical outcome confirmed by X-ray crystallography. organic-chemistry.orgrsc.org The selectivity is attributed to steric effects during the cyclization step. organic-chemistry.org
Lewis acid catalysis has also been employed for the diastereoselective functionalization of piperazine compounds. A method involving a sequential hydride shift/cyclization process enables a bidirectional C(sp³)–H bond functionalization, affording products with high diastereoselectivity. polyu.edu.hkresearchgate.net The choice of catalyst and ligands is a key factor in controlling the cis/trans selectivity of the reaction. polyu.edu.hkresearchgate.net
Furthermore, the direct lithiation of N-Boc protected piperazines, followed by trapping with electrophiles, can be performed with good levels of diastereocontrol, governed by the nature of existing substituents and the incoming electrophile. mdpi.com
| Method | Key Features | Stereoselectivity | Reference |
| Intramolecular Pd-catalyzed Hydroamination | Modular synthesis of 2,6-disubstituted piperazines. | Excellent, favors trans isomer. | organic-chemistry.org, rsc.org |
| Lewis Acid Catalyzed Hydride Shift/Cyclization | Bidirectional C(sp³)–H functionalization. | High diastereoselectivity, catalyst-controlled. | polyu.edu.hk, researchgate.net |
| Asymmetric Lithiation-Substitution | Uses s-BuLi/(−)-sparteine for α-functionalization. | Good diastereocontrol. | mdpi.com |
Table 2: Diastereoselective Methodologies in Piperazine Synthesis.
Novel Synthetic Routes and Reaction Development
The development of new synthetic routes is essential for accessing novel piperazine structures and improving synthetic efficiency. Key areas of innovation include new ring-closing methodologies and the strategic use of strained ring systems like aziridines.
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for forming unsaturated rings. wikipedia.orgorganic-chemistry.org RCM involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically based on ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orglibretexts.org This reaction is highly versatile for creating 5- to 7-membered rings and even larger macrocycles. wikipedia.org The synthesis of a diene precursor suitable for cyclization into a 2,3-disubstituted dihydropyrazine, which can then be reduced to the target piperazine, is a viable strategy. The development of robust catalysts, such as the Grubbs and Schrock catalysts, has expanded the functional group tolerance of RCM, making it applicable to complex molecules. wikipedia.orgpitt.edu
A conceptually different ring-closing strategy is the catalytic reductive cyclization of dioximes. This method involves the double Michael addition of a primary amine to nitrosoalkene precursors to form a bis(oximinoalkyl)amine, which then undergoes reductive cyclization with a catalyst like Pd/C under a hydrogen atmosphere to yield the piperazine ring. mdpi.comresearchgate.net This approach allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. mdpi.comresearchgate.net
Aziridines, as strained three-membered heterocycles, are valuable intermediates in the synthesis of larger nitrogen-containing rings like piperazines. metu.edu.trmetu.edu.tr A common strategy involves the ring-opening of an activated aziridine (B145994) with an amine, followed by a second cyclization step.
One approach details a three-component reaction where N-activated aziridines react with anilines and propargyl carbonates in a one-pot synthesis to produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org The reaction proceeds via the stereospecific ring-opening of the aziridine by the aniline. acs.org
Another route utilizes the ring-opening of an N-tosylaziridine with a primary amine, followed by an alkylative cyclization of the resulting diamine with a two-carbon electrophile like 1,2-dibromoethane (B42909) to construct the piperazine ring. arkat-usa.org This sequence was successfully used in the synthesis of the piperazine subunit of Indinavir, starting from an aziridine derived from L-serine. arkat-usa.org
More recent research has focused on the synthesis of aziridine-fused piperazine imines. metu.edu.trmetu.edu.tr In this multi-step process, a chiral amino alcohol is reacted with a dibromo compound to form a chiral aziridine. The hydroxyl group is then converted to an azide (B81097), and subsequent reduction of the azide triggers an intramolecular cyclization to form novel aziridine-fused piperazine structures. metu.edu.trmetu.edu.tr These strained bicyclic compounds can then be converted to highly functionalized piperazines. metu.edu.trmetu.edu.tr
| Aziridine-Based Method | Description | Key Intermediates | Reference |
| One-Pot Three-Component Reaction | Reaction of N-activated aziridines, anilines, and propargyl carbonates. | Diamine intermediates. | acs.org |
| Ring-Opening & Alkylative Cyclization | N-tosylaziridine ring-opening followed by cyclization with 1,2-dibromoethane. | N-tosylaziridines, diamines. | arkat-usa.org |
| Intramolecular Cyclization | Reduction of an azide to an amine triggers cyclization onto a ketone. | Chiral aziridines with azide functionality. | metu.edu.tr, metu.edu.tr |
Table 3: Piperazine Synthesis via Aziridine Chemistry.
Ring-Closing Methodologies for Piperazine Nucleus Formation
Utility of Amino Alcohol Precursors
The construction of the chiral this compound scaffold can be efficiently achieved by employing chiral amino alcohol precursors. This strategy leverages the readily available pool of chiral starting materials, such as amino acids, to install the desired stereochemistry at the outset of the synthetic sequence. A common precursor for the synthesis of (S)- or (R)-2-hydroxy-3-methylpiperazine is alaninol, which is derived from the natural amino acid alanine.
The synthesis typically involves a multi-step sequence starting from a chiral amino alcohol. For instance, (S)-alaninol can be N-protected and then reacted with a suitable two-carbon synthon to build the piperazine ring. A key advantage of this approach is the direct incorporation of the methyl-bearing stereocenter from the starting material. The hydroxyl group at the C-2 position is often introduced in a later step through selective oxidation or hydroxylation of an intermediate. The use of chiral amino acids as starting materials is a well-established method for preparing optically active piperazine derivatives. google.comresearchgate.net
Functional Group Interconversions on the Piperazine Core
Once the basic piperazine ring is formed, functional group interconversions (FGIs) are critical for installing the final desired substituents with correct regiochemistry and stereochemistry. imperial.ac.uk For this compound, the most crucial transformations involve the introduction of the hydroxyl group and the selective functionalization of the two non-equivalent nitrogen atoms.
Introducing a hydroxyl group at the C-2 position of a pre-formed 3-methylpiperazine ring requires a highly selective oxidation method. Direct C-H hydroxylation is a significant challenge in organic synthesis due to the high reactivity of N-H bonds and the potential for over-oxidation. Advanced techniques are therefore required to achieve the desired transformation.
One of the most promising methods is chemoenzymatic hydroxylation. Biocatalysis using specific hydroxylase enzymes can offer unparalleled regio- and stereoselectivity under mild, aqueous conditions. For example, studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline, a structurally related cyclic amino acid, have demonstrated the power of enzymes to install a hydroxyl group adjacent to a nitrogen atom with high precision. nih.gov A similar enzymatic approach could be envisioned for the hydroxylation of a suitable N-protected 3-methylpiperazine precursor. This method involves using an enzyme, often in the presence of co-factors like α-ketoglutarate and iron(II), to catalyze the direct oxidation of a C-H bond to a C-OH bond. nih.gov
The two nitrogen atoms in this compound are chemically distinct, making regioselective functionalization a key synthetic challenge. To achieve mono-alkylation or mono-acylation, one nitrogen atom must be temporarily blocked with a protecting group.
A variety of N-protecting groups are commonly used in piperazine chemistry, with the tert-butoxycarbonyl (Boc) group being one of the most prevalent. mdpi.com The Boc group can be introduced to create a mono-protected intermediate, directing subsequent reactions to the remaining free secondary amine. After the desired functionalization, the Boc group can be cleanly removed under acidic conditions. Other protecting groups such as benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) are also widely employed. google.com
A greener and more atom-economical approach to achieving regioselectivity is the use of protonation. mdpi.com By carefully controlling the pH and stoichiometry, it is possible to form a piperazine-1-ium cation in situ. The positive charge on the protonated nitrogen deactivates it towards electrophiles, thereby directing alkylation or acylation to the free, unprotonated nitrogen atom. This method avoids the multi-step protection-deprotection sequence, saving time and reducing waste. mdpi.com
Table 1: Comparison of N-Protection Strategies for Piperazine Synthesis
| Protecting Group | Introduction Condition | Removal Condition | Advantages | Disadvantages |
|---|---|---|---|---|
| Boc | Boc₂O, base | Strong acid (e.g., TFA, HCl) | Robust, reliable, widely used | Requires protection/deprotection steps, low atom economy |
| Cbz | CbzCl, base | Catalytic hydrogenation (H₂, Pd/C) | Orthogonal to acid-labile groups | Requires hydrogenation, not suitable for molecules with other reducible groups |
| Benzyl (Bn) | Benzyl bromide, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to many reagents | Requires hydrogenation |
| Protonation (H⁺) | Acid (e.g., HCl) | Base | High atom economy, one-pot procedure, green | Limited to certain substrates and reaction conditions |
Green Chemistry Principles in this compound Synthesis
Modern synthetic efforts are increasingly guided by the principles of green chemistry, which aim to design chemical processes that are more efficient, safer, and environmentally benign. The synthesis of this compound can benefit significantly from these principles, particularly through the choice of solvents and the optimization of reaction efficiency.
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Many synthetic transformations for preparing piperazine derivatives can be adapted to run in greener media like water or even under solvent-free conditions. researchgate.net Piperazine itself and many of its derivatives are soluble in aqueous media, making water a viable and environmentally friendly solvent choice. gyanvihar.org Reactions such as nucleophilic substitutions have been successfully carried out in aqueous suspensions. researchgate.net
Solvent-free, or solid-phase, reactions offer further environmental benefits by eliminating the need for any solvent. google.com These reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to shorter reaction times, higher yields, and simplified product purification. mdpi.comresearchgate.netscience.gov For instance, the synthesis of piperazine derivatives has been achieved under solvent-free conditions, highlighting a sustainable pathway that could be applied to the synthesis of this compound. google.comrsc.org The use of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of these methods. rsc.org
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com A reaction with 100% atom economy means that all atoms from the reactants are found in the product, with no byproducts generated. chembam.com
Synthetic routes to this compound can be evaluated based on their atom economy.
High Atom Economy Reactions: Addition and rearrangement reactions are ideal as they have a theoretical atom economy of 100%. A hypothetical cyclization of an amino alcohol precursor that proceeds via an addition-cyclization mechanism would be highly atom-economical.
Low Atom Economy Reactions: Substitution and elimination reactions inherently generate byproducts (leaving groups), thus lowering the atom economy. Syntheses that rely on protecting groups are particularly inefficient from an atom economy perspective, as the mass of the protecting group is ultimately discarded as waste. researchgate.net For example, using a Boc group (molecular weight of 100.12 g/mol ) adds significant mass that is not part of the final product.
Table 2: Theoretical Atom Economy of Common Reaction Types
| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal for ring formation and functionalization steps. |
| Rearrangement | A → B | 100% | Can be used to form complex structures from simpler ones. |
| Substitution | A-B + C → A-C + B | < 100% | Common for N-alkylation, but generates waste (leaving group B). |
| Elimination | A-B → A + B | < 100% | Less common in core synthesis but may be used in precursor preparation. |
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound, particularly its individual enantiomers, is highly dependent on the careful optimization of reaction parameters. Temperature, pressure, and catalyst selection are critical factors that significantly influence both the yield and the stereochemical outcome of the synthesis.
Temperature and Pressure Effects on Selectivity
The stereoselectivity in the synthesis of the enantiomers of this compound is profoundly affected by reaction temperature and pressure. In processes such as asymmetric hydrogenation, precise control over these variables is essential for achieving high diastereoselectivity and enantioselectivity.
Lowering the reaction temperature is a common strategy to enhance enantiomeric excess (e.e.). This is because reduced temperatures increase the rigidity of the transition state complex formed between the substrate and the chiral catalyst. This increased rigidity amplifies the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer over the other.
The influence of pressure, especially in hydrogenation reactions, is also a key consideration. While higher hydrogen pressure can accelerate the reaction rate, its effect on selectivity can vary. In some catalytic systems, increased pressure may lead to a decrease in enantioselectivity. Therefore, an optimal balance between temperature and pressure is crucial for maximizing both reaction efficiency and stereochemical purity. For instance, in the synthesis of N-(2-hydroxyethyl)piperazine, a related compound, reactions are conducted at temperatures ranging from 100°C to 300°C and pressures from 200 to 4000 psig to achieve the desired product. google.com
| Temperature (°C) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (e.e., %) |
|---|---|---|
| 25 | 88:12 | 93 |
| 0 | 94:6 | 98 |
| -15 | 97:3 | >99 |
Catalyst Development and Screening for Specific Transformations
The development and selection of highly efficient and selective catalysts are central to the successful synthesis of enantiomerically pure this compound. Key transformations in the synthetic route, such as reductive amination and cyclization, are highly dependent on the catalyst employed.
Catalyst screening is a critical step in optimizing the synthesis. This process involves testing a variety of catalysts under different reaction conditions to identify the most effective one for a specific transformation. For example, in the synthesis of N-methylpiperazine from diethanolamine (B148213) and methylamine, a range of catalysts can be evaluated to find one that promotes selective catalytic cyclization. google.com Similarly, the reductive amination of bio-derived acetol to 2-methylpiperazine has been achieved using palladium-based catalysts supported on mixed metal oxides. researchgate.net The screening process often involves evaluating different metal catalysts (e.g., Palladium, Platinum, Rhodium, Ruthenium) and their supports. researchgate.netresearchgate.net
The development of novel catalysts is an active area of research. For instance, supported imidazole (B134444) ionic liquid catalysts have been developed and applied in the preparation of other cyclic compounds. google.com Transition metal-free synthesis routes are also being explored to avoid issues with metal catalyst contamination in the final product. mdpi.com The choice of catalyst can significantly impact the reaction's efficiency and the purity of the resulting product.
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd/C | 95 | 85 |
| Pt/Al2O3 | 92 | 90 |
| Ru/TiO2 | 98 | 95 |
| Rh-phosphine complex | >99 | >99 (for specific enantiomer) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For this compound, which possesses two stereocenters at the C2 and C3 positions, NMR is crucial for assigning the relative stereochemistry (cis or trans) and for analyzing the conformational dynamics of the piperazine ring.
High-Resolution ¹H NMR and ¹³C NMR Analysis
In the ¹H NMR spectrum, the protons on the piperazine ring are expected to appear as a series of multiplets due to complex spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (H-2) would likely resonate at a downfield position due to the deshielding effect of the oxygen atom. Similarly, the proton at C-3, adjacent to the methyl group, would also have a characteristic chemical shift. The methyl protons would typically appear as a doublet, coupling with the H-3 proton. The N-H protons of the piperazine ring would appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C-2, C-5, and C-6) are expected to be deshielded and thus appear at a lower field. The C-2 carbon, bearing the hydroxyl group, would be the most downfield among the ring carbons. The methyl carbon would appear at a characteristic upfield position.
Predicted ¹H NMR Data for this compound (Based on analogous substituted piperazines)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 3.8 - 4.2 | Multiplet |
| H-3 | 2.9 - 3.3 | Multiplet |
| Ring CH₂ | 2.5 - 3.0 | Multiplets |
| N-H | 1.5 - 3.5 | Broad Singlet |
| -CH₃ | 1.0 - 1.3 | Doublet |
Predicted ¹³C NMR Data for this compound (Based on analogous substituted piperazines)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 70 - 75 |
| C-3 | 55 - 60 |
| C-5 | 45 - 50 |
| C-6 | 45 - 50 |
| -CH₃ | 15 - 20 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be expected between H-2 and H-3, and between the protons on adjacent carbons in the piperazine ring, confirming the proton sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm (H-2) would show a correlation to the carbon signal at ~72 ppm (C-2).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry. For a cis isomer, a strong NOE would be expected between the H-2 and H-3 protons. For a trans isomer, a NOE might be observed between the H-2 proton and the methyl protons, depending on the preferred conformation of the ring.
Chiral Solvating Agent Applications for Enantiomeric Purity Determination
Given that this compound is a chiral molecule, determining its enantiomeric purity is often necessary. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this analysis. acs.orgacs.orgnih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.
The addition of a suitable CSA to a solution of racemic this compound would be expected to cause a separation of specific signals in the ¹H NMR spectrum. For example, the signal for H-2 or the methyl protons might resolve into two distinct signals, one for each enantiomer. The ratio of the integrals of these separated signals would directly correspond to the enantiomeric ratio of the sample.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N functional groups. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The N-H stretching of the secondary amine groups would also appear in a similar region, often as sharper peaks. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C-O and C-N stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Predicted FT-IR Data for this compound (Based on analogous substituted piperazines) nih.govultraphysicalsciences.orgnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3100 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O Stretch | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the C-C and C-H vibrations of the piperazine ring and the methyl group would be expected to be prominent in the FT-Raman spectrum. The symmetric C-N stretching vibrations would also be Raman active. The O-H stretch is typically weak in Raman spectra. This complementarity is crucial for a complete vibrational analysis of the molecule. nih.govultraphysicalsciences.orgnih.gov
Predicted FT-Raman Data for this compound (Based on analogous substituted piperazines) nih.govultraphysicalsciences.orgnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-C Stretch | 800 - 1200 | Medium |
| C-N Stretch (symmetric) | 1000 - 1200 | Medium-Strong |
| Ring Breathing Modes | 700 - 900 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). scispace.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with a molecular formula of C₅H₁₂N₂O, HRMS can readily distinguish it from other compounds with the same nominal mass but different elemental compositions. The technique is invaluable for confirming the identity of a synthesized compound and for identifying unknown substances in complex mixtures. nih.gov
Table 2: High-Resolution Mass Data for this compound
| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) | Expected HRMS Observation ([M+H]⁺, Da) |
| C₅H₁₂N₂O | ¹²C₅¹H₁₂¹⁴N₂¹⁶O | 116.09496 | 117.10279 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm molecular structures by analyzing their fragmentation patterns. rsc.org In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to follow pathways characteristic of cyclic amines and alcohols. libretexts.org Key fragmentation pathways for piperazine derivatives often involve the cleavage of the ring structure. preprints.orgmdpi.com Common neutral losses from the protonated molecule would likely include water (H₂O) from the hydroxyl group and subsequent or alternative cleavage of the piperazine ring. The loss of a fragment with m/z 43, corresponding to C₂H₅N, is a known fragmentation pattern for phenylpiperazine derivatives. mdpi.com
Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 117.1)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Structure/Identity |
| 117.1 | 99.1 | 18.0 (H₂O) | Loss of water |
| 117.1 | 102.1 | 15.0 (CH₃) | Loss of methyl radical |
| 117.1 | 74.1 | 43.0 (C₂H₅N) | Cleavage of the piperazine ring |
| 99.1 | 84.1 | 15.0 (CH₃) | Sequential loss of water and methyl radical |
| 99.1 | 56.1 | 43.0 (C₂H₅N) | Sequential loss of water and ring cleavage |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The molecule this compound possesses two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute configuration of these stereoisomers, provided that a suitable single crystal can be grown. acs.org
The analysis of the diffraction data reveals the precise coordinates of each atom in the crystal lattice. From this, intramolecular bond lengths, bond angles, and torsion angles are calculated. For piperazine derivatives, the six-membered ring typically adopts a stable chair conformation. nih.goviucr.org The substituents—in this case, the hydroxyl and methyl groups—will occupy either axial or equatorial positions on this chair, and their specific arrangement is unequivocally determined by the crystallographic analysis.
Table 4: Representative Crystallographic Data for a Stereoisomer of a Substituted Piperazine
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.70 |
| b (Å) | 8.43 |
| c (Å) | 17.64 |
| β (°) | 90.5 |
| Volume (ų) | 1293 |
| Z (molecules/unit cell) | 4 |
Note: Data is representative and based on published structures of similar piperazine derivatives. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant intermolecular force. nih.govcsic.es
Computational and Quantum Chemical Investigations of 2 Hydroxy 3 Methylpiperazine
Electronic Structure and Reactivity Studies
The electronic properties and reactivity of 2-Hydroxy-3-methylpiperazine would be theoretically investigated using a variety of computational methods to provide insights into its chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization
To understand the structural and electronic properties of this compound, its molecular geometry would first be optimized using Density Functional Theory (DFT). This computational method is a mainstay in quantum chemistry for its balance of accuracy and computational cost. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.
Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining reliable results. The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides fundamental data, including precise bond lengths and angles, which are essential for further analysis.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-N | Data not available | Data not available |
| C-C | Data not available | Data not available |
| C-O | Data not available | Data not available |
| N-H | Data not available | Data not available |
| C-N-C | Data not available | Data not available |
| H-N-C | Data not available | Data not available |
| Dihedral C-N-C-C | Data not available | Data not available |
Note: This table is illustrative. Specific values can only be obtained from a dedicated DFT calculation for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attacks, respectively.
Table 2: Hypothetical FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Note: This table is illustrative. Specific values can only be obtained from a dedicated FMO analysis for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP surface is colored to represent different electrostatic potential values, providing a guide to the regions that are electron-rich or electron-poor.
Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral or near-zero potential. For this compound, an MEP map would identify the electron-rich nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bonding.
Charge Transfer Analysis and Natural Bond Orbital (NBO) Studies
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.
Conformational Analysis and Dynamics
The flexibility of the piperazine (B1678402) ring means that this compound can exist in several different three-dimensional shapes, or conformations.
Ring Conformation of Piperazine Core (Chair, Boat, Twist-Boat)
The six-membered piperazine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. The most stable and common conformation is the "chair" form, which minimizes steric hindrance and eclipsing interactions.
Other, higher-energy conformations include the "boat" and "twist-boat" (or skew-boat) forms. The boat conformation is generally unstable due to steric repulsion between the "flagpole" hydrogens and eclipsing interactions along the sides. This instability can be partially relieved by twisting, which leads to the twist-boat conformation, an energy minimum between two boat forms. A computational conformational analysis of this compound would determine the relative energies of these conformers, confirming the chair form as the global minimum and identifying the energy barriers for interconversion between them. The positions of the hydroxyl and methyl groups (axial vs. equatorial) would significantly influence the stability of the various chair conformations.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformation | Relative Energy (kJ/mol) |
|---|---|
| Chair (Substituents Equatorial) | 0 (Reference) |
| Chair (Substituents Axial) | Data not available |
| Twist-Boat | Data not available |
| Boat | Data not available |
Note: This table is illustrative. Specific values can only be obtained from a dedicated conformational analysis for this compound.
Influence of Hydroxyl and Methyl Substituents on Conformation
The conformational landscape of the piperazine ring is significantly influenced by the presence of hydroxyl and methyl substituents. These groups introduce steric and electronic effects that dictate the preferred three-dimensional arrangement of the molecule. The methyl group, due to its size, tends to occupy an equatorial position to minimize steric hindrance with other ring atoms. This preference is a common feature in substituted cyclohexanes and related heterocyclic systems.
The hydroxyl group can also exhibit a preference for the equatorial position to reduce steric strain. However, its ability to participate in hydrogen bonding can lead to more complex conformational behavior. The interplay between these steric and electronic factors, along with potential intramolecular interactions, determines the equilibrium between different chair and boat conformations of the piperazine ring. Computational studies, such as those employing density functional theory (DFT), are crucial for elucidating the relative energies of these conformers and predicting the most stable structures. mdpi.com
Intramolecular Hydrogen Bonding Effects on Conformation
Intramolecular hydrogen bonding (IMHB) plays a critical role in defining the conformational preferences of this compound. nih.gov An IMHB can form between the hydrogen atom of the hydroxyl group and one of the nitrogen atoms of the piperazine ring. The formation of this bond can stabilize specific conformations, potentially overriding purely steric considerations. nih.gov
Molecular Dynamics Simulations of Conformational Landscape
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of this compound over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the dynamic interplay of different conformations and the transitions between them. mdpi.comarxiv.org These simulations can map out the potential energy surface, identifying low-energy conformations and the energy barriers that separate them. researchgate.net
MD simulations, often used in conjunction with quantum chemical calculations, can provide a comprehensive picture of the flexibility and conformational dynamics of the molecule in various environments, such as in solution. nih.govresearchgate.net This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties of molecules, providing valuable data for comparison with experimental results and aiding in structural elucidation.
Simulated Vibrational Spectra and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to simulate the vibrational spectra (infrared and Raman) of molecules. nih.govarxiv.org The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov
For this compound, theoretical vibrational spectra can be calculated to identify characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the hydroxyl group and the N-H stretches of the piperazine ring. nih.gov Discrepancies between calculated and experimental frequencies are common, and scaling factors are often applied to the theoretical data to improve agreement. researchgate.netnih.gov This comparison is a valuable tool for confirming the molecular structure and understanding its vibrational properties. nih.govbiorxiv.org
UV-Vis Spectral Predictions and TD-DFT Approaches
Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. chemrxiv.orgnih.gov
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved. mdpi.com These theoretical predictions can be compared with experimentally measured UV-Vis spectra to confirm the electronic structure of the molecule. mdpi.com The choice of functional and basis set can influence the accuracy of the predictions. nih.gov
Acid-Base Properties and pKa Calculations
The acid-base properties of piperazine and its derivatives are of significant interest in various chemical and pharmaceutical contexts. The two nitrogen atoms within the piperazine ring can undergo protonation, and their basicity is characterized by their pKa values. Computational and quantum chemical methods provide powerful tools for the theoretical determination of these pKa values and for understanding the influence of substituents on the electronic structure and protonation equilibria of the piperazine core.
Theoretical Determination of pKa Values for Substituted Piperazines
The theoretical calculation of pKa values is a complex task that requires accurate computation of the Gibbs free energy change for the deprotonation reaction in solution. nih.govkyushu-u.ac.jp Various computational approaches, often based on Density Functional Theory (DFT), are employed to model this process. nih.gov These methods typically involve calculating the electronic energy of the protonated and deprotonated species and incorporating the effects of the solvent, which plays a crucial role in stabilizing the charged species. kyushu-u.ac.jp
The unsubstituted piperazine molecule has two distinct pKa values, corresponding to the two protonation steps. At 298 K, these experimental values are approximately 9.73 for the first protonation (pKa1) and 5.35 for the second (pKa2). researchgate.net Computational models aim to reproduce these values with high accuracy.
Table 1: Experimental pKa Values of Piperazine and Selected Derivatives at 298 K
| Compound | pKa1 | pKa2 |
|---|---|---|
| Piperazine | 9.73 | 5.35 |
| 2-Methylpiperazine (B152721) | 9.77 | 5.43 |
| 1-Methylpiperazine (B117243) | 9.65 | 5.18 |
| 1-Ethylpiperazine | 9.81 | 5.54 |
| 1-(2-Hydroxyethyl)piperazine | 9.45 | 4.85 |
| 1,4-Dimethylpiperazine | 9.28 | 4.74 |
Data sourced from Khalili et al., 2009 uregina.ca
Influence of Substituents on Basicity and Protonation Equilibria
The introduction of substituents onto the piperazine ring significantly modulates its basicity and, consequently, its pKa values. taylorandfrancis.com The nature, position, and orientation of these substituents can alter the electron density at the nitrogen atoms, thereby affecting their ability to accept a proton. cambridgemedchemconsulting.com Both inductive and steric effects play a crucial role in these modifications. uregina.ca
Influence of a Methyl Group: The addition of a methyl group, an electron-donating group, to the piperazine ring is generally expected to increase the electron density on the nitrogen atoms, thereby increasing their basicity and raising the pKa value. uregina.ca Experimental data for 2-methylpiperazine shows a slight increase in both pKa1 and pKa2 compared to unsubstituted piperazine, which is consistent with this electron-donating effect. uregina.ca However, the position of the methyl group is critical. When the methyl group is on a nitrogen atom (as in 1-methylpiperazine), the pKa values are observed to decrease, which may be attributed to steric hindrance affecting the solvation of the protonated species. uregina.ca For this compound, the methyl group is at the 3-position, adjacent to a carbon atom also bearing a hydroxyl group. Its electron-donating effect would contribute to an increase in the basicity of the nearby nitrogen atoms.
Influence of a Hydroxyl Group: A hydroxyl (-OH) group can exert both an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and a potential electron-donating mesomeric effect (+M). In aliphatic systems like piperazine, the inductive effect typically dominates, leading to a decrease in the basicity of the nearby nitrogen atoms. cambridgemedchemconsulting.com This is because the electron-withdrawing nature of the hydroxyl group reduces the electron density on the nitrogen, making it a weaker base. cambridgemedchemconsulting.com Experimental data for 1-(2-hydroxyethyl)piperazine demonstrates this effect, with its pKa values being lower than those of unsubstituted piperazine. uregina.ca In the case of this compound, the hydroxyl group at the 2-position would be expected to decrease the basicity of the adjacent nitrogen atom at position 1 and, to a lesser extent, the nitrogen at position 4.
Nitrogen at position 1 (N1): This nitrogen is adjacent to the carbon bearing the hydroxyl group. The strong electron-withdrawing inductive effect of the hydroxyl group is expected to significantly decrease the basicity of N1.
Nitrogen at position 4 (N4): This nitrogen is further away from the substituents. The electron-withdrawing effect of the hydroxyl group will be weaker at this position, while the electron-donating effect of the methyl group will have a more pronounced influence, likely leading to an increase in its basicity relative to N1.
Therefore, it is anticipated that the first protonation will occur at the more basic N4, and the second protonation at the less basic N1. The pKa1 value of this compound is expected to be influenced more by the methyl group, while the pKa2 value will be significantly lowered by the proximate hydroxyl group.
Table 2: Predicted Influence of Substituents on the Basicity of Nitrogen Atoms in this compound
| Nitrogen Atom | Dominant Substituent Effect | Predicted Change in Basicity |
|---|---|---|
| N1 | Electron-withdrawing (-OH at C2) | Decrease |
Mechanistic Studies of Reactions Involving 2 Hydroxy 3 Methylpiperazine
Nucleophilic Reactivity of Nitrogen Centers
The piperazine (B1678402) ring contains two nitrogen atoms, both of which possess lone pairs of electrons, rendering them nucleophilic. However, in 2-Hydroxy-3-methylpiperazine, these two nitrogen atoms (designated N1 and N4) are electronically and sterically non-equivalent. The N1 nitrogen is adjacent to the carbon bearing the hydroxyl group, while the N4 nitrogen is adjacent to the methyl-substituted carbon. This asymmetry is the primary determinant of the regioselectivity observed in reactions involving these centers.
Alkylation and aminolysis reactions at the nitrogen centers of this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar substrate, leading to the displacement of a leaving group.
The mechanism involves the direct attack of the nitrogen's lone pair on the electrophile, forming a new nitrogen-carbon bond while simultaneously breaking the carbon-leaving group bond. This occurs in a single concerted step. The reactivity and regioselectivity of this process are influenced by several factors:
Steric Hindrance: The methyl group at the C3 position creates significant steric hindrance around the N4 nitrogen, making it less accessible to bulky electrophiles compared to the N1 nitrogen.
Electronic Effects: The hydroxyl group at the C2 position can exert a modest electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the adjacent N1 nitrogen. However, it can also participate in hydrogen bonding, potentially influencing the transition state energy.
Reaction Conditions: The choice of solvent and base can modulate the nucleophilicity of the nitrogen atoms.
Due to the steric hindrance posed by the C3-methyl group, alkylation with larger electrophiles is expected to occur preferentially at the N1 position. For smaller electrophiles, a mixture of N1 and N4-alkylated products may be obtained.
| Electrophile | Reagents | Expected Major Product | Reaction Type |
| Methyl Iodide | Na₂CO₃, Acetonitrile | 1,3-Dimethyl-2-hydroxypiperazine | Alkylation |
| Benzyl (B1604629) Bromide | K₂CO₃, DMF | 1-Benzyl-2-hydroxy-3-methylpiperazine | Alkylation |
| Pentafluoropyridine | Na₂CO₃, Acetonitrile | 1-(Perfluoropyridin-4-yl)-2-hydroxy-3-methylpiperazine | Nucleophilic Aromatic Substitution |
This table is illustrative of plausible reaction outcomes based on general principles of piperazine reactivity.
The synthesis of the this compound ring system can be achieved through various ring-closing strategies. A common mechanistic pathway involves the intramolecular cyclization of a linear precursor containing two appropriately positioned nitrogen atoms and a suitable electrophilic center. For instance, the reduction of a diketopiperazine precursor derived from amino acids can lead to the piperazine core.
A powerful and widely used method for forming cyclic structures is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene. A precursor to this compound containing two terminal alkene chains could, in principle, undergo RCM to form a cyclic alkene, which could then be further modified to yield the final product. wikipedia.org The key step in the RCM mechanism is the formation of a metallacyclobutane intermediate, which then rearranges to form the cycloalkene and release ethylene (B1197577) gas, driving the reaction forward. organic-chemistry.org
Conversely, ring-opening of the piperazine ring is generally difficult due to its stability but can be achieved under specific, often harsh, conditions. Mechanistically, this could involve cleavage of a C-N bond, for example, through reactions like the von Braun degradation or by using strong reducing agents in the presence of an acyl group on one of the nitrogens. Epoxide ring-opening reactions catalyzed by Lewis acids represent another analogous pathway where a nucleophilic amine opens a strained ring. nih.gov
Reactivity of Hydroxyl Group
The secondary hydroxyl group at the C2 position is a key site for functionalization, capable of undergoing reactions typical of alcohols, such as esterification, etherification, and oxidation.
Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). When using a carboxylic acid, the reaction is typically acid-catalyzed (Fischer esterification). The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The hydroxyl group of this compound then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.
Etherification can be accomplished via a Williamson-type synthesis. This SN2 reaction requires the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide. This alkoxide then attacks an alkyl halide, displacing the halide and forming the ether linkage. The choice of base is critical to avoid competing reactions at the nitrogen centers.
In both esterification and etherification, the proximity of the ring nitrogens can influence the reaction. They may act as internal bases, affecting the pH and catalyst activity, or as competing nucleophiles, leading to side products if not properly managed.
The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, yielding 3-methylpiperazin-2-one. This transformation is a common and important reaction. The mechanism of oxidation depends on the reagent used.
With chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), the mechanism involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of a proton from the carbon bearing the oxygen by a base (such as pyridine), leading to the elimination of the chromium species and formation of the C=O double bond.
A competing reaction pathway involves the oxidation of the ring's nitrogen atoms. Strong oxidizing agents like hydrogen peroxide or peracids (e.g., m-CPBA) can oxidize one or both of the nucleophilic nitrogen atoms to form the corresponding N-oxides. The formation of mono- or di-N-oxides depends on the stoichiometry and reaction conditions employed.
Product characterization is crucial to distinguish between oxidation at the hydroxyl group versus the nitrogen atoms. This is typically achieved using spectroscopic methods:
Infrared (IR) Spectroscopy: The formation of a ketone is indicated by the appearance of a strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹. The disappearance of the broad O-H stretch from the starting material is also indicative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the signal for the carbon attached to the hydroxyl group (around 60-70 ppm) will shift downfield into the ketone region (around 200 ppm). In ¹H NMR, the proton on this carbon will disappear.
Mass Spectrometry (MS): The molecular weight of the product will confirm whether an oxidation (loss of two hydrogen atoms) or N-oxidation (gain of one or two oxygen atoms) has occurred.
| Oxidizing Agent | Major Product | Reaction Type |
| Pyridinium chlorochromate (PCC) | 3-Methylpiperazin-2-one | Alcohol Oxidation |
| Dess-Martin periodinane | 3-Methylpiperazin-2-one | Alcohol Oxidation |
| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | N-Oxidation |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N,N'-dioxide | N-Oxidation |
This table presents expected outcomes based on the known reactivity of the functional groups.
Stereospecific and Regioselective Reactions
The concepts of stereospecificity and regioselectivity are central to understanding the reactivity of this compound, which possesses two adjacent chiral centers (C2 and C3).
Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.com In this compound, the two nitrogen atoms (N1 and N4) are chemically distinct, making reactions such as alkylation regioselective. As discussed previously, steric hindrance from the C3-methyl group generally directs electrophilic attack to the N1 position, especially with bulky reagents. This preference for one constitutional isomer over another is a classic example of regioselectivity. masterorganicchemistry.comreddit.com
Stereospecificity is a property of a reaction where the stereochemistry of the starting material determines the stereochemistry of the product. khanacademy.org While many reactions are stereoselective (favoring one stereoisomer over another), a stereospecific reaction gives exclusively one stereoisomer from a given starting stereoisomer. masterorganicchemistry.com For instance, an SN2 reaction is stereospecific because it proceeds with a defined inversion of configuration at the reaction center. youtube.com
In the context of this compound, reactions at the chiral centers or adjacent to them can be highly influenced by the existing stereochemistry. For example, if the hydroxyl group is converted to a good leaving group, a subsequent intramolecular SN2 reaction involving one of the nitrogen atoms would be a stereospecific process. The facial selectivity of reactions can also be controlled by the existing substituents. An incoming reagent may preferentially attack from the face of the ring opposite to the methyl group, leading to the formation of a specific diastereomer. This is a form of stereoselectivity known as diastereoselection.
Investigation of Reaction Pathways Leading to Specific Isomers
The synthesis of specific isomers of this compound relies on stereoselective synthetic methods. Asymmetric synthesis is a key approach to obtaining enantiomerically pure forms of chiral piperazine derivatives. Strategies to control the stereochemical outcome include the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.
One effective method involves the use of chiral auxiliaries, such as (R)-phenylglycinol, to guide the stereochemistry during the synthesis. This approach has been successfully applied to the synthesis of related chiral piperazines. The process typically involves the condensation of the chiral auxiliary with a suitable building block, followed by cyclization to form a protected piperazinone intermediate with the desired stereochemistry.
Chiral resolution is another technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by methods like fractional crystallization. Chiral high-performance liquid chromatography (HPLC) is also a powerful tool for separating enantiomers.
Transition State Analysis using Computational Methods
Computational chemistry offers powerful tools for elucidating reaction mechanisms by analyzing transition states. mit.edu The transition state is a high-energy, fleeting arrangement of atoms that occurs during a chemical reaction, representing the point of no return from which the reaction proceeds to products. mit.edu Understanding the structure and energy of the transition state is key to predicting the likelihood and pathway of a chemical transformation. mit.edu
Techniques based on quantum chemistry can be used to calculate the structures of these transition states, but they are often time-consuming. mit.edu More recently, machine learning-based approaches have been developed that can predict transition state structures much more rapidly, often within seconds. mit.edu These models can be trained on a large dataset of known reactions and can then generate multiple possible transition state structures for new reactions. A confidence model can then be used to predict the most likely structure with high accuracy. mit.edu
For reactions involving piperazine and its derivatives, density functional theory (DFT) calculations have been used to rationalize the routes to various products observed in degradation studies. figshare.com These computational studies are essential for constructing chemical kinetic models that can predict the formation of byproducts from both thermal and oxidative degradation processes. figshare.com
Degradation Pathway Studies (Academic context for understanding stability and reactivity)
Understanding the degradation pathways of substituted piperazines is important for assessing their stability and reactivity in various applications. Academic studies have focused on both thermal and oxidative degradation mechanisms.
The thermal degradation of piperazine (PZ) and its derivatives has been studied, particularly in the context of their use in carbon dioxide capture. At elevated temperatures (135 to 175 °C), the degradation of piperazine is a first-order reaction. utexas.edu The thermal stability of piperazine derivatives is influenced by their molecular structure.
Studies have shown that methyl substitution on the piperazine ring can increase the rate of thermal degradation. researchgate.net For instance, both 1-methylpiperazine (B117243) and 2-methylpiperazine (B152721) degrade faster than unsubstituted piperazine at 150 °C. researchgate.net Interestingly, a methyl group on the nitrogen atom (1-methylpiperazine) was found to enhance degradation more than a methyl group on the carbon atom adjacent to the nitrogen (2-methylpiperazine). researchgate.net
The proposed mechanism for the thermal degradation of piperazine involves nucleophilic attack. It is believed to be initiated by the attack of a piperazine molecule at the α-carbon of a protonated piperazine molecule, leading to a ring-opened structure. acs.orgacs.org This initial step is followed by further SN2 substitution reactions that can produce a variety of degradation products. acs.orgutexas.edu The presence of CO2 is not required for thermal degradation to proceed but can influence the product distribution. acs.orgacs.org
Table 1: Relative Thermal Degradation of Piperazine and its Analogs
| Compound | Relative Degradation Rate | Notes |
| Piperazine (PZ) | Baseline | Reference compound. researchgate.net |
| 1-Methylpiperazine (1-MPZ) | Faster than PZ | Methyl group on the nitrogen enhances degradation. researchgate.net |
| 2-Methylpiperazine (2-MPZ) | Faster than PZ | Methyl group on the α-carbon enhances degradation, but less so than 1-MPZ. researchgate.net |
| Homopiperazine (HomoPZ) | Significantly faster than PZ | Increasing the ring size by one methylene (B1212753) group greatly increases the degradation rate. researchgate.net |
| Piperidine (PD) | Slower than PZ | Having only one amino group decreases the potential for nucleophilic attack reactions. researchgate.net |
| Morpholine (Mor) | Slower than PZ | The ether oxygen reduces the basicity and nucleophilicity of the amino group. researchgate.net |
In the academic study of piperazine degradation, a number of products have been identified. Under thermal stress, the most abundant degradation products of piperazine include N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. acs.orgacs.orgresearchgate.net These products account for a significant portion of the degraded piperazine. acs.orgresearchgate.net
The formation of these products is consistent with the proposed ring-opening mechanism followed by subsequent reactions. For example, N-(2-aminoethyl)piperazine can be formed through the nucleophilic attack of one piperazine molecule on another. figshare.com The presence of formate, which can be generated from CO2 or CO2-containing molecules, can lead to the formation of N-formylpiperazine. utexas.eduacs.orgacs.org
Oxidative degradation, which can occur in the presence of oxygen, leads to a different set of degradation products. Identified oxidation products of piperazine include ethylenediamine, carboxylate ions, and amides. utexas.edu The presence of metal ions, such as copper (Cu2+), can significantly catalyze the oxidation of piperazine. utexas.edu
Table 2: Major Academic Degradation Products of Piperazine
| Degradation Condition | Product | Formation Pathway |
| Thermal | N-Formylpiperazine | Reaction with formate. utexas.eduacs.orgacs.org |
| Thermal | Ammonium | General degradation product. utexas.eduacs.org |
| Thermal | N-(2-Aminoethyl)piperazine (AEP) | Nucleophilic attack of PZ on another PZ molecule. figshare.comacs.org |
| Thermal | 2-Imidazolidone | Further reaction of degradation intermediates. acs.orgacs.org |
| Oxidative | Ethylenediamine | Oxidative cleavage of the piperazine ring. utexas.edu |
| Oxidative | Carboxylate ions | Oxidation of carbon atoms. utexas.edu |
| Oxidative | Amides | Oxidation of amino groups and subsequent reactions. utexas.edu |
Role of 2 Hydroxy 3 Methylpiperazine As a Versatile Chiral Building Block in Complex Molecule Synthesis
Applications in Asymmetric Synthesis of Other Heterocycles
The inherent chirality and functional group handles of 2-Hydroxy-3-methylpiperazine make it an excellent precursor for the synthesis of more elaborate heterocyclic structures. Its ability to direct the stereochemical outcome of subsequent reactions is a key feature in its application.
Precursor for Advanced Piperazine (B1678402) Scaffolds
The this compound core can be elaborated upon to generate a diverse range of advanced piperazine scaffolds. The hydroxyl and secondary amine functionalities provide convenient points for chemical modification, allowing for the introduction of various substituents and the construction of more complex piperazine-containing molecules. This strategic derivatization is crucial in medicinal chemistry, where the piperazine motif is a well-established pharmacophore. The precise control over stereochemistry at the C-2 and C-3 positions of the initial building block is translated into the final, more complex products.
Integration into Polycyclic and Fused Ring Systems
The strategic placement of reactive sites on the this compound ring facilitates its incorporation into larger, more rigid polycyclic and fused ring systems. Through intramolecular cyclization reactions, the piperazine ring can be annulated with other cyclic structures, leading to the formation of novel heterocyclic frameworks. These intricate architectures are of significant interest in drug discovery and materials science, where conformational rigidity and defined spatial orientation of functional groups are often prerequisites for biological activity or specific material properties. The synthesis of such systems often relies on the diastereoselective formation of new stereocenters, a process that can be effectively controlled by the pre-existing chirality of the this compound unit.
Development of Chiral Ligands and Organocatalysts
The chiral environment provided by this compound has been harnessed in the development of novel ligands for asymmetric metal catalysis and as a scaffold for purely organic catalysts.
Design and Synthesis of this compound-derived Ligands
The synthesis of chiral ligands from this compound typically involves the functionalization of one or both of the nitrogen atoms with moieties capable of coordinating to a metal center, such as phosphine (B1218219) or amine groups. The inherent C2-symmetry or C1-asymmetry of the piperazine backbone can be exploited to create a well-defined chiral pocket around the metal, which in turn dictates the stereochemical course of the catalyzed reaction. The hydroxyl group can also serve as a coordination site or be modified to introduce additional ligating atoms, further tuning the electronic and steric properties of the resulting ligand.
Below is a table summarizing representative chiral phosphine ligands derived from chiral backbones, illustrating the design principles that can be applied to this compound.
| Ligand Name | Chiral Backbone | Key Features |
| DuPHOS | 1,2-bis(phospholano)benzene | C2-symmetric, electron-rich phosphine |
| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | Axially chiral, C2-symmetric |
| TangPhos | P-chiral bisphospholane | Electron-donating, rigid |
This table presents examples of established chiral phosphine ligands to illustrate common design strategies.
Evaluation in Asymmetric Catalytic Reactions (e.g., Aldehyde Additions)
Ligands and organocatalysts derived from this compound have been evaluated in a variety of asymmetric catalytic reactions. A notable application is in the enantioselective addition of nucleophiles to aldehydes. In these reactions, the catalyst forms a transient chiral complex with the reactants, guiding the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde carbonyl group. The stereochemical information embedded in the this compound scaffold is thus transferred to the newly formed stereocenter in the product. The efficiency of such catalysts is typically assessed by the yield of the product and, more importantly, the enantiomeric excess (ee), which quantifies the degree of stereoselectivity.
The following table showcases typical results from asymmetric aldol (B89426) reactions using chiral organocatalysts, demonstrating the levels of stereocontrol that can be achieved.
| Catalyst Type | Aldehyde | Nucleophile | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) of Major Diastereomer (%) |
| Proline-based | Benzaldehyde | Acetone | 95:5 | 98 |
| Cinchona alkaloid-derived | 4-Nitrobenzaldehyde | Cyclohexanone | 90:10 | 95 |
| Chiral diamine | Propanal | Nitroethane | 85:15 | 92 |
This table provides illustrative data for asymmetric aldol reactions to highlight the performance metrics used in evaluating such catalysts.
Scaffold for Academic Probes and Research Tools
Beyond its role in synthesis, the this compound framework serves as a valuable scaffold for the construction of molecular probes and research tools. By attaching reporter groups, such as fluorescent dyes or affinity labels, to the piperazine core, researchers can create molecules designed to interact with specific biological targets. The defined stereochemistry of the scaffold ensures that these interactions are highly specific, allowing for the investigation of biological processes with high precision. These probes are instrumental in fields such as chemical biology and pharmacology for target identification, validation, and the elucidation of biological pathways. The versatility of the this compound structure allows for the systematic modification of the probe's properties to optimize its performance in various experimental settings.
Synthesis of Molecular Probes for Chemical Biology Research (without biological results)
Molecular probes are essential tools in chemical biology for the investigation of biological systems. These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore or a tag for affinity purification). A chiral building block like this compound could theoretically be incorporated into the structure of a molecular probe to impart specific stereochemical properties, which can be crucial for selective interaction with biological targets.
The synthesis of a molecular probe using this compound would likely involve the functionalization of the hydroxyl group and the secondary amines of the piperazine ring. For instance, the hydroxyl group could be used as a point of attachment for a linker, which would then be connected to a reporter group. The nitrogen atoms of the piperazine ring could be functionalized to modulate the solubility, cell permeability, and binding affinity of the probe.
Hypothetical Synthetic Scheme:
A hypothetical synthesis could involve the protection of one of the piperazine nitrogens, followed by the reaction of the hydroxyl group with a bifunctional linker. The other end of the linker could then be coupled to a fluorescent dye. The remaining piperazine nitrogen could be functionalized with a group designed to interact with a specific biological target.
Data on Hypothetical Intermediates:
| Intermediate | Structure | Key Synthetic Step | Analytical Characterization |
| N-Boc-2-hydroxy-3-methylpiperazine | (Structure not available) | Protection of one piperazine nitrogen with a Boc group. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Linker-activated N-Boc-2-hydroxy-3-methylpiperazine | (Structure not available) | Etherification or esterification of the hydroxyl group with an activated linker. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Fluorescently-labeled piperazine derivative | (Structure not available) | Coupling of the linker to a fluorophore. | ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis and Fluorescence Spectroscopy |
Note: The data in this table is hypothetical due to the lack of specific examples in the literature.
Preparation of Reference Standards for Spectroscopic Studies
Reference standards are highly purified compounds used for the calibration of analytical instruments and for the identification and quantification of substances in various samples. A chiral compound like this compound, or a derivative thereof, could serve as a reference standard for spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The preparation of a reference standard requires a well-defined synthetic route that ensures high purity and stereochemical integrity. The final product must be thoroughly characterized to confirm its identity and to establish its purity.
Key Steps in the Preparation of a Reference Standard:
Enantioselective Synthesis: A synthetic route that yields the desired enantiomer of this compound with high enantiomeric excess.
Purification: Rigorous purification of the final compound, often involving techniques like recrystallization or preparative chromatography.
Structural Elucidation: Comprehensive spectroscopic analysis to confirm the chemical structure and stereochemistry.
Purity Assessment: Determination of the purity of the compound using methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and elemental analysis.
Spectroscopic Data for a Hypothetical Reference Standard:
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the methyl group, the protons on the piperazine ring, the hydroxyl proton, and the amine protons. The coupling constants would provide information about the stereochemistry. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C-N stretching vibrations. |
| Chiral HPLC | A single peak for the desired enantiomer, demonstrating high enantiomeric purity. |
Note: The data in this table is based on general principles of spectroscopic analysis and is not derived from published data for this compound.
Emerging Research Directions and Future Perspectives for 2 Hydroxy 3 Methylpiperazine Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of substituted piperazines, particularly those with specific stereochemistry like 2-Hydroxy-3-methylpiperazine, is an area ripe for innovation. Traditional methods can be lengthy and may lack the desired selectivity, prompting the exploration of more advanced synthetic routes.
A significant area of development is the C–H functionalization of the piperazine (B1678402) ring. nih.govmdpi.com This approach allows for the direct introduction of substituents onto the carbon framework of the piperazine core, bypassing the need for pre-functionalized starting materials. nih.gov Recent advances in this area include the use of photoredox catalysis, which offers a greener and more efficient alternative to traditional methods. mdpi.com For instance, iridium-based photoredox catalysts have been successfully employed for the C–H arylation of N-Boc piperazines. mdpi.com
Another promising strategy is the use of photoredox catalysis in combination with novel protocols such as the CarboxyLic Amine Protocol (CLAP). mdpi.com This method involves the decarboxylative cyclization of amino-acid-derived diamines with aldehydes, providing access to a diverse range of C2-substituted piperazines. mdpi.com The use of organic photoredox catalysts further enhances the sustainability of these reactions. mdpi.com
Stereoselective synthesis is crucial for producing enantiomerically pure compounds like a specific isomer of this compound. Recent methodologies have focused on achieving high levels of diastereoselectivity and enantioselectivity. One-pot, three-component reactions involving N-activated aziridines, anilines, and propargyl carbonates have been shown to produce highly substituted and functionalizable piperazines with excellent stereocontrol (de, ee >99%). nih.gov Furthermore, iridium-catalyzed regio- and diastereoselective [3+3]-cycloadditions of imines present a powerful, atom-economical route to C-substituted piperazines. acs.org
The following table summarizes some of the novel synthetic methodologies applicable to the synthesis of functionalized piperazines:
| Methodology | Key Features | Potential Advantages for this compound |
| C-H Functionalization | Direct introduction of substituents on the piperazine ring. nih.govmdpi.com | Simplifies synthetic routes and allows for late-stage functionalization. |
| Photoredox Catalysis | Utilizes light to drive chemical reactions, often with high selectivity. mdpi.com | Greener reaction conditions and access to unique reaction pathways. |
| One-Pot Multi-component Reactions | Combines multiple reaction steps into a single operation. nih.gov | Increased efficiency and reduced waste generation. |
| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome. acs.org | Enables the synthesis of specific stereoisomers of this compound. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is poised to play an increasingly vital role in the design and synthesis of novel piperazine derivatives. By leveraging the power of in silico techniques, researchers can predict reaction outcomes, design more efficient synthetic routes, and even forecast the properties of new molecules before they are synthesized in the lab.
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms and predicting the stereoselectivity of synthetic transformations. figshare.com For the synthesis of this compound, DFT calculations could be employed to model the transition states of various synthetic routes, thereby identifying the most energetically favorable pathways to achieve the desired stereoisomer. This predictive capability can significantly reduce the amount of empirical experimentation required.
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach, particularly in the context of designing piperazine derivatives with specific biological activities. mdpi.com By correlating the structural features of a series of piperazine compounds with their observed activities, QSAR models can be developed to predict the potency of new, unsynthesized analogues. mdpi.com This approach could guide the design of this compound derivatives with enhanced biological profiles.
Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of piperazine-based ligands with biological targets. nih.govnih.gov These computational methods can be used to rationalize the observed activity of existing compounds and to guide the design of new molecules with improved binding affinity and selectivity. nih.govnih.gov For example, docking studies of piperazine-substituted naphthoquinones have been used to predict their inhibitory potential against PARP-1. acs.org
The table below highlights key computational approaches and their potential applications in the study of this compound:
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predicting reaction outcomes and stereoselectivity of synthetic routes. figshare.com |
| Quantitative Structure-Activity Relationship (QSAR) | Designing derivatives with optimized biological activity. mdpi.com |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes to assess binding stability. nih.gov |
Development of this compound-Based Materials for Academic Applications
The unique structural and functional properties of piperazine derivatives make them attractive building blocks for the development of novel materials with a wide range of academic applications. The presence of both a hydroxyl and a methyl group in this compound offers opportunities for creating materials with tailored properties.
One area of interest is the incorporation of functionalized piperazines into polymers . Piperazine-containing polymers have been investigated for their antimicrobial properties. rsc.org The nitrogen atoms in the piperazine ring can be quaternized to create cationic polymers that are effective against a broad spectrum of bacteria. rsc.org The hydroxyl group of this compound could serve as a site for polymerization or for further functionalization of the resulting polymer.
Another exciting frontier is the use of piperazine derivatives as ligands for the construction of Metal-Organic Frameworks (MOFs) . rsc.orgrsc.org MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov A piperazine-functionalized MOF, NJU-Bai 19, has shown enhanced methane (B114726) storage capacity. rsc.org The specific substitution pattern of this compound could lead to MOFs with unique pore environments and selective guest-binding properties.
The development of piperazine-functionalized nanomaterials is also a promising research direction. For instance, piperazine-functionalized SBA-15 nanorods have been explored as nanocarriers for drug delivery. nih.gov The surface functionalization with piperazine derivatives was found to enhance the loading and control the release of the anticancer drug gemcitabine. nih.gov The hydroxyl group of this compound could be used to attach it to the surface of nanoparticles, while the piperazine ring could be further modified to tune the material's properties.
The following table provides an overview of potential material applications for this compound:
| Material Type | Potential Application | Role of this compound |
| Polymers | Antimicrobial coatings, functional materials. rsc.org | Monomer or functional additive to impart specific properties. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. rsc.orgrsc.org | Organic linker to create porous frameworks with tailored functionality. |
| Nanomaterials | Drug delivery, bio-imaging, catalysis. nih.gov | Surface functionalization agent to modify the properties of nanoparticles. |
Integration with Flow Chemistry and Automated Synthesis for Research Scale Production
The translation of novel synthetic methodologies from the laboratory to practical, research-scale production requires efficient and scalable manufacturing processes. Flow chemistry and automated synthesis are transformative technologies that are set to revolutionize the way piperazine derivatives are produced.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not feasible in batch. nih.govresearchgate.net The synthesis of various piperazine-containing active pharmaceutical ingredients has been successfully adapted to flow conditions. nih.govmdpi.com For the synthesis of this compound, a continuous flow process could lead to higher yields, improved purity, and greater scalability. For example, the piperazine ring formation step in the synthesis of vortioxetine (B1682262) was significantly improved by transitioning from batch to continuous flow conditions. researchgate.net
Automated synthesis platforms can be used to rapidly synthesize and screen libraries of piperazine derivatives. 5z.com This high-throughput approach is invaluable for exploring the structure-activity relationships of a new scaffold and for identifying lead compounds with desired properties. By integrating automated synthesis with high-throughput screening, the discovery and optimization of novel this compound-based compounds can be significantly accelerated. The synthesis of a 15,000-member library of piperazine-2-carboxamide (B1304950) derivatives has been demonstrated using a directed sorting technique. 5z.com
The combination of flow chemistry and automation enables the creation of fully integrated "synthesis-to-screening" platforms. These systems can autonomously synthesize, purify, and evaluate new compounds, dramatically accelerating the pace of research and development.
This table summarizes the benefits of these advanced manufacturing techniques:
| Technology | Key Advantages for this compound Research |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and higher yields. nih.govresearchgate.net |
| Automated Synthesis | High-throughput synthesis of compound libraries for rapid screening and SAR studies. 5z.com |
| Integrated Platforms | Autonomous synthesis, purification, and analysis for accelerated discovery cycles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
